molecular formula C28H44Li4N7O16P3S B566076 BIo-11-dUTP tetralithium salt CAS No. 1221498-88-9

BIo-11-dUTP tetralithium salt

Cat. No.: B566076
CAS No.: 1221498-88-9
M. Wt: 887.434
InChI Key: JFPMPMOERLEIOA-JXCQYTPOSA-J
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Description

BIo-11-dUTP tetralithium salt: is a compound widely used in molecular biology for non-radioactive DNA labeling. It is a modified nucleotide, specifically a biotinylated derivative of deoxyuridine triphosphate (dUTP). The “11” in its name refers to the number of carbon atoms in the linker between the dUTP and biotin, which enhances the interaction between biotin and avidin or streptavidin .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIo-11-dUTP tetralithium salt involves the chemical modification of deoxyuridine triphosphate (dUTP) to introduce a biotin moiety. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: BIo-11-dUTP tetralithium salt primarily undergoes substitution reactions during its incorporation into DNA. It can be enzymatically incorporated into DNA in place of thymidine triphosphate (TTP) by various DNA polymerases.

Common Reagents and Conditions:

    Enzymes: DNA polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptase are commonly used to incorporate BIo-11-dUTP into DNA.

    Reaction Conditions: The incorporation reactions are typically carried out in buffered solutions containing magnesium ions, which are essential for the activity of DNA polymerases. .

Major Products: The major product formed from these reactions is biotin-labeled DNA, which can be detected using colorimetric or fluorimetric methods due to the strong interaction between biotin and avidin or streptavidin .

Scientific Research Applications

BIo-11-dUTP tetralithium salt has a wide range of applications in scientific research, including:

    DNA Labeling: It is used for non-radioactive labeling of DNA in various molecular biology techniques, such as nick translation, random priming, and polymerase chain reaction (PCR).

    cDNA Synthesis: It is incorporated into complementary DNA (cDNA) during reverse transcription reactions, allowing for the detection and quantification of specific RNA sequences.

    Primer Extension Reactions: It is used in primer extension assays to study DNA-protein interactions and DNA replication mechanisms.

    In Situ Hybridization: It is employed in in situ hybridization techniques to detect specific nucleic acid sequences within cells and tissues.

Comparison with Similar Compounds

    Biotin-16-dUTP: Another biotinylated dUTP derivative with a longer linker (16 carbon atoms) between the dUTP and biotin.

    Digoxigenin-11-dUTP: A digoxigenin-labeled dUTP used for non-radioactive DNA labeling.

    Fluorescein-12-dUTP: A fluorescein-labeled dUTP used for fluorescent labeling of DNA.

Uniqueness of BIo-11-dUTP Tetralithium Salt: The unique feature of this compound is the optimal length of the linker (11 carbon atoms) between the dUTP and biotin. This length provides an effective interaction between biotin and avidin or streptavidin, making it suitable for a wide range of applications in DNA labeling and detection .

Properties

IUPAC Name

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILWLQSTMVVCQV-MAKHBLPBSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41Li4N6O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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